molecular formula C21H21N B7778665 N,N-dibenzyl-3-methylaniline CAS No. 55197-79-0

N,N-dibenzyl-3-methylaniline

Cat. No. B7778665
CAS RN: 55197-79-0
M. Wt: 287.4 g/mol
InChI Key: ARABZLFYTAEJHG-UHFFFAOYSA-N
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Description

N,N-dibenzyl-3-methylaniline is a useful research compound. Its molecular formula is C21H21N and its molecular weight is 287.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Pharmacological Applications : A study highlights the use of N-methyl-N-phenyl-3-phenoxyphenylamidine, a compound related to N,N-dibenzyl-3-methylaniline, for potential applications in pharmacology. It exhibits anti-tumor, anti-cancer, and anti-thrombosis activities with minimal toxic and carcinogenic effects. It can also serve as a starting reagent for synthesizing pharmacologically active derivatives (Popov, Korchagina, & Karataeva, 2013).

  • Neurogenic Agents : Melatonin-N,N-dibenzyl(N-methyl)amine hybrids are reported to have a multifunctional profile, including neurogenic, antioxidant, cholinergic, and neuroprotective properties. These properties make them potential candidates for Alzheimer's disease research (López-Iglesias et al., 2014).

  • Microsomal Metabolism Study : A study on the metabolism of 2-halogenated 4-methylaniline derivatives in rat liver microsomes was conducted. This research is crucial for understanding the metabolic pathways and potential risks associated with these compounds (Boeren et al., 1992).

  • Materials Science Applications : The study of poly(N-methylaniline) formation, redox behavior, and degradation in materials science is significant. This research helps understand the properties and potential applications of polymeric materials derived from this compound derivatives (Planes et al., 2014).

  • Chemoselectivity in Chemistry : Research on the chemoselectivity of functionalized anilines with dimethyl carbonate highlights the selective formation of N-methylanilines. This is essential for understanding the selective reactions in organic synthesis (Selva, Tundo, & Perosa, 2003).

  • Catalytic Applications : A study on fluoro-functionalized polymeric N-heterocyclic carbene-zinc complexes demonstrates their efficiency in catalyzing the formylation and methylation of amines using CO2 as a C1 building block. This research is valuable for developing new catalytic methods and sustainable chemistry applications (Yang et al., 2015).

properties

IUPAC Name

N,N-dibenzyl-3-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N/c1-18-9-8-14-21(15-18)22(16-19-10-4-2-5-11-19)17-20-12-6-3-7-13-20/h2-15H,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARABZLFYTAEJHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70397116
Record name Benzenemethanamine, N-(3-methylphenyl)-N-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

55197-79-0
Record name Benzenemethanamine, N-(3-methylphenyl)-N-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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